![molecular formula C15H22N2O B7842486 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a piperidin-4-ol moiety linked to a tetrahydroquinoline ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline ring can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Attachment of Piperidin-4-ol: The piperidin-4-ol moiety can be introduced through nucleophilic substitution reactions, where the tetrahydroquinoline derivative reacts with a suitable piperidin-4-ol precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline or piperidin-4-ol rings.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized tetrahydroquinoline or piperidin-4-ol derivatives.
Scientific Research Applications
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities and synthetic routes.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another tetrahydroquinoline derivative with distinct chemical properties and applications.
Uniqueness
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidin-4-ol moiety with a tetrahydroquinoline ring makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17/h1-2,4,6,16,18H,3,5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOTZQURECSCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B7842413.png)
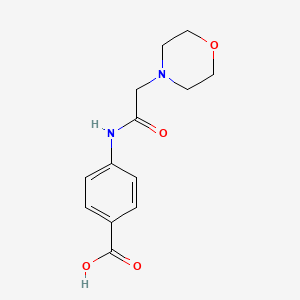
![5-(4-fluorophenyl)-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7842422.png)
![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![N-[6-[2-(2-hydroxyethoxy)ethylamino]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B7842440.png)
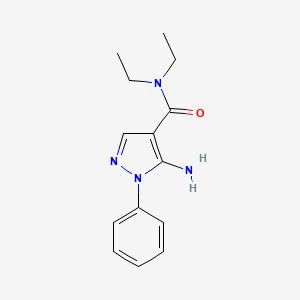
![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)
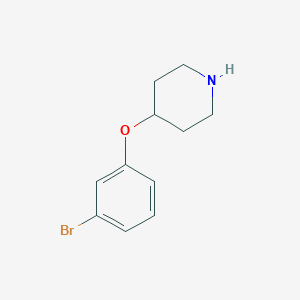
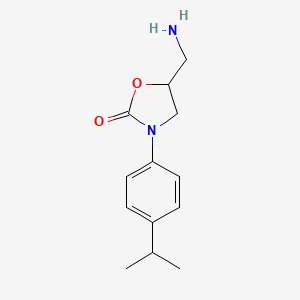
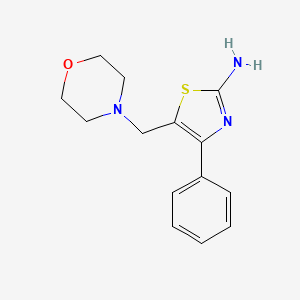
![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)
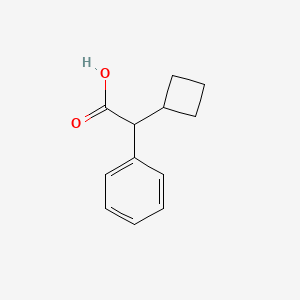
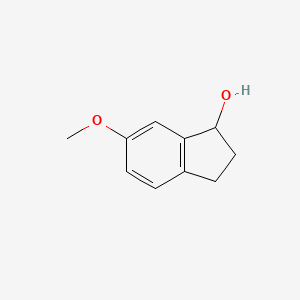
![5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol](/img/structure/B7842520.png)
